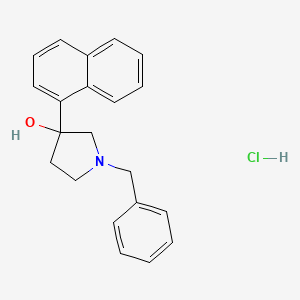![molecular formula C14H21NO3S B5102998 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene, also known as INPPOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is highly valued for its unique properties, including its ability to selectively target specific biological pathways and its potential to serve as a valuable tool for studying complex biological systems.
Mécanisme D'action
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene is known to act as a potent inhibitor of the protein kinase CK2. This enzyme is involved in a wide range of cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene can selectively target cancer cells and potentially serve as a valuable therapeutic agent.
Biochemical and Physiological Effects
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular signaling pathways. These effects make 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene a promising candidate for the development of novel cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene offers several advantages as a research tool, including its ability to selectively target specific biological pathways and its potential to serve as a valuable tool for studying complex biological systems. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle and synthesize the compound.
Orientations Futures
There are several potential future directions for research involving 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene. One area of focus is the development of novel cancer therapies based on the compound's ability to selectively target cancer cells. Another potential application is in the study of cellular signaling pathways and the development of new tools for studying complex biological systems. Additionally, further research is needed to fully understand the potential advantages and limitations of 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene as a research tool and therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene involves a multistep process that begins with the reaction of 5-bromopentylisopropyl sulfide with sodium hydride to produce the corresponding thiolate salt. This intermediate is then reacted with 2-nitro-1,4-dibromobenzene to yield the final product. This method has been optimized to produce high yields of pure 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene with minimal side products.
Applications De Recherche Scientifique
1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a research tool to study biological pathways and mechanisms of action. 1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene has been shown to selectively target specific biological pathways, making it a valuable tool for studying complex biological systems.
Propriétés
IUPAC Name |
1-nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12(2)19-11-7-3-6-10-18-14-9-5-4-8-13(14)15(16)17/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQODHOCLJNKGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)
![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
